molecular formula C25H25N3O3S B2465676 methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether CAS No. 1030386-11-8

methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether

Cat. No.: B2465676
CAS No.: 1030386-11-8
M. Wt: 447.55
InChI Key: YRAFXAMCQLQPET-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether involves multiple steps, typically starting with the preparation of the pyrazole ring and the naphthyl group . The synthetic route often includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Comparison with Similar Compounds

When compared to similar compounds, methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether stands out due to its unique combination of functional groups and structural features . Similar compounds include:

    Methyl 4-({4-[5-(2-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether: Differing by the position of the naphthyl group.

    Methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]morpholino}sulfonyl)phenyl ether: Featuring a morpholine ring instead of piperidine.

Biological Activity

Methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

C25H25N3O3S\text{C}_{25}\text{H}_{25}\text{N}_{3}\text{O}_{3}\text{S}

This structure features a naphthyl group linked to a pyrazole moiety via a piperidine sulfonamide linkage, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : The pyrazole component is synthesized through condensation reactions involving appropriate precursors.
  • Piperidine Substitution : The piperidine ring is introduced through nucleophilic substitution reactions.
  • Sulfonation : The sulfonamide group is added to enhance solubility and biological interaction.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing pyrazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. In particular, compounds such as thiazolidinone derivatives demonstrated inhibition zones ranging from 12 to 15 mm against pathogens like Bacillus subtilis and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundPathogenInhibition Zone (mm)
Compound 14Bacillus subtilis12–15
Compound 2Staphylococcus aureusUp to 8
Compound XPseudomonas aeruginosaNo significant activity

Anticancer Activity

Compounds featuring the pyrazole nucleus have been investigated for anticancer properties. Studies suggest that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Molecular docking studies indicate that similar pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism by which these compounds alleviate inflammation .

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Interaction with Enzymes : The sulfonamide group may interact with specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Binding : The naphthyl and pyrazole moieties could facilitate binding to various biological receptors, influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazole derivatives can modulate oxidative stress responses in cells, contributing to their anticancer and anti-inflammatory effects .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives structurally similar to this compound. These studies highlighted their broad-spectrum antimicrobial activity and potential as therapeutic agents in treating infections caused by resistant strains .

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-31-20-9-11-21(12-10-20)32(29,30)28-15-13-19(14-16-28)24-17-25(27-26-24)23-8-4-6-18-5-2-3-7-22(18)23/h2-12,17,19H,13-16H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAFXAMCQLQPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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